![molecular formula C14H17N3OS B11769094 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring, a mercapto group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with carbon disulfide under basic conditions to form the benzimidazole core.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents like thiourea.
Attachment of Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the piperidine ring.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with benzimidazole and piperidine rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group could form covalent bonds with thiol groups in proteins, while the benzimidazole and piperidine rings could interact with various binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-benzimidazole: Lacks the piperidine ring but shares the benzimidazole core and mercapto group.
1-(Piperidin-1-yl)ethanone: Contains the piperidine ring but lacks the benzimidazole core and mercapto group.
Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
The uniqueness of 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components or simpler analogs.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C14H17N3OS/c18-13(16-8-4-1-5-9-16)10-17-12-7-3-2-6-11(12)15-14(17)19/h2-3,6-7H,1,4-5,8-10H2,(H,15,19) |
InChI Key |
JHHBROFNWFIUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



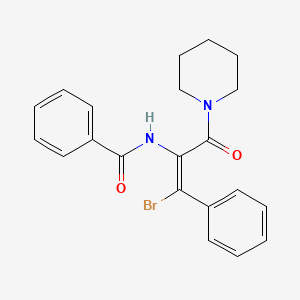
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
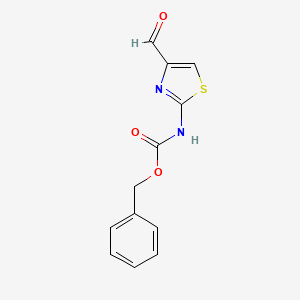
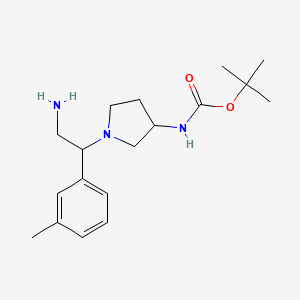
![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)
![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)
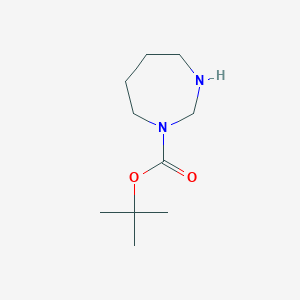
![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
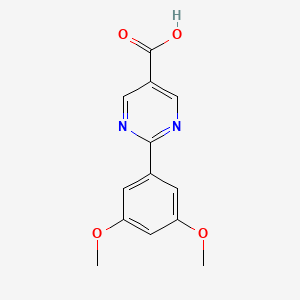
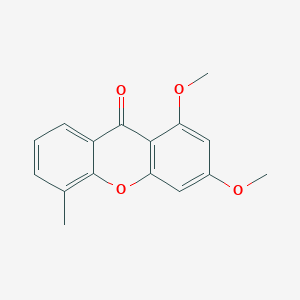
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
